3,5-difluoro-N-methylpyridin-2-amine
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Overview
Description
3,5-Difluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-methylpyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3,5-dichloropyridine, is treated with a fluorinating agent like potassium fluoride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace fluorine atoms.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-N-methylpyridin-2-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Similar structure but with chlorine atoms instead of fluorine.
3,5-Difluoropyridine: Lacks the N-methyl group.
2,6-Difluoro-N-methylpyridin-3-amine: Different substitution pattern on the pyridine ring.
Uniqueness
3,5-Difluoro-N-methylpyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the N-methyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3,5-difluoro-N-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJSPSOSOUTIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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